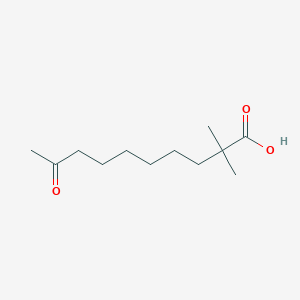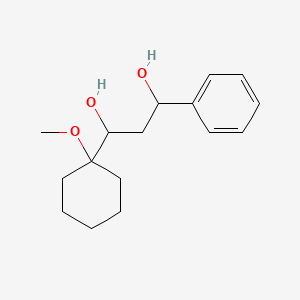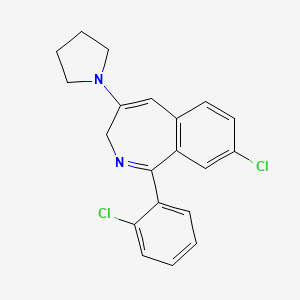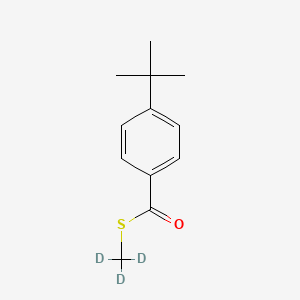
1,1'-(1,4-Dihydrophthalazine-2,3-diyl)bis(2-chloroethan-1-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(1,4-Dihydrophthalazine-2,3-diyl)bis(2-chloroethan-1-one) is a chemical compound that belongs to the class of phthalazine derivatives This compound is characterized by the presence of two chloroethanone groups attached to a dihydrophthalazine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,4-Dihydrophthalazine-2,3-diyl)bis(2-chloroethan-1-one) typically involves the reaction of piperazine with two mole equivalents of chloroacetyl chloride in the presence of anhydrous potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired product on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(1,4-Dihydrophthalazine-2,3-diyl)bis(2-chloroethan-1-one) undergoes various chemical reactions, including:
Substitution Reactions: The chloroethanone groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Cyclization Reactions: The compound can undergo intramolecular cyclization, forming cyclic structures with potential biological activity.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Solvents: Reactions are typically carried out in solvents such as ethanol, methanol, or dichloromethane.
Catalysts: Basic catalysts like potassium carbonate or sodium ethoxide are often employed to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used. For example, reaction with amines can yield amide derivatives, while reaction with thiols can produce thioether derivatives .
Aplicaciones Científicas De Investigación
1,1’-(1,4-Dihydrophthalazine-2,3-diyl)bis(2-chloroethan-1-one) has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,1’-(1,4-Dihydrophthalazine-2,3-diyl)bis(2-chloroethan-1-one) involves its interaction with specific molecular targets. The chloroethanone groups can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-(Piperazine-1,4-diyl)bis(2-chloroethan-1-one): This compound is structurally similar but contains a piperazine core instead of a dihydrophthalazine core.
Phthalazine-1,4-dione Derivatives: These compounds share the phthalazine core and exhibit similar chemical reactivity and potential biological activities.
Uniqueness
1,1’-(1,4-Dihydrophthalazine-2,3-diyl)bis(2-chloroethan-1-one) is unique due to the presence of both chloroethanone groups and the dihydrophthalazine core. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for scientific research .
Propiedades
Número CAS |
80271-33-6 |
|---|---|
Fórmula molecular |
C12H12Cl2N2O2 |
Peso molecular |
287.14 g/mol |
Nombre IUPAC |
2-chloro-1-[3-(2-chloroacetyl)-1,4-dihydrophthalazin-2-yl]ethanone |
InChI |
InChI=1S/C12H12Cl2N2O2/c13-5-11(17)15-7-9-3-1-2-4-10(9)8-16(15)12(18)6-14/h1-4H,5-8H2 |
Clave InChI |
ACVXSEXMGINUCK-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2CN(N1C(=O)CCl)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-{4-[(1,3-Benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14423745.png)
![2,4-Dichloro-1-[(2-chloroethoxy)methyl]benzene](/img/structure/B14423756.png)
![{[2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethyl]sulfanyl}benzene](/img/structure/B14423760.png)
![1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-L-proline](/img/structure/B14423761.png)


![[(1S,2S)-1-[2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetyl]oxy-1,2,3,4-tetrahydrochrysen-2-yl] 2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetate](/img/structure/B14423767.png)
![Trimethyl[(thiophen-2-yl)oxy]silane](/img/structure/B14423768.png)
![Dimethyl [(3-bromophenyl)imino]propanedioate](/img/structure/B14423772.png)

![N-[2-(2-Chlorophenyl)propan-2-yl]-2-(2-methylphenyl)acetamide](/img/structure/B14423779.png)
![2,3-Dithiaspiro[4.4]nonane](/img/structure/B14423800.png)
![4-[2-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14423802.png)
